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Compound Name: 2-Chloro-6-phenoxybenzonitrile
CAS No.: 91692-70-5
Cat. No.: B3031994
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An In-depth Technical Guide to 2-Chloro-6-phenoxybenzonitrile: Structure, Synthesis, and
Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-phenoxybenzonitrile,
a substituted aromatic compound of interest to professionals in chemical synthesis, drug
discovery, and materials science. We will delve into its molecular structure, a proposed
synthetic pathway grounded in established reaction mechanisms, and its potential applications
as a chemical intermediate.

Core Molecular Structure and Physicochemical
Properties

2-Chloro-6-phenoxybenzonitrile is a bi-aryl ether derivative characterized by a benzonitrile
core. The benzene ring is substituted at the 2-position with a chlorine atom and at the 6-
position with a phenoxy group. The presence of the electron-withdrawing nitrile (-C=N) group
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and the halogen significantly influences the electronic properties and reactivity of the aromatic
ring.

Data Presentation: Key Properties

Property Value Source

2-Chloro-6-
IUPAC Name . N/A
phenoxybenzonitrile

CAS Number 91692-70-5 [1]
Molecular Formula C13HsCINO [1]
Molecular Weight 229.66 g/mol [1]

, C1=CC=C(C=C1)0C2=C(C(=
Canonical SMILES [2]
CC=C2)CI)C#N

XQEBKWUAXCHXRY-
InChiKey [2]
UHFFFAOYSA-N

Synthesis Pathway: Nucleophilic Aromatic
Substitution (SnAr)

The most logical and field-proven approach for synthesizing 2-Chloro-6-phenoxybenzonitrile
Is via a nucleophilic aromatic substitution (SrAr) reaction. This pathway is mechanistically
sound due to the specific substitution pattern of the chosen precursor.

Mechanistic Rationale and Experimental Design

The synthesis starts from 2,6-dichlorobenzonitrile. The powerful electron-withdrawing effect of
the nitrile group (-C=N) significantly acidifies the aromatic ring, making it susceptible to
nucleophilic attack. This effect is most pronounced at the ortho and para positions. In 2,6-
dichlorobenzonitrile, both chlorine atoms are in the activated ortho positions.

The reaction proceeds by the attack of a nucleophile, in this case, the phenoxide ion
(generated from phenol and a base), on one of the chlorinated carbons. This is the rate-
determining step and results in the formation of a resonance-stabilized carbanionic

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra15339a/c6ra15339a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra15339a/c6ra15339a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra15339a/c6ra15339a1.pdf
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution
https://www.benchchem.com/product/b3031994/docs?utm_src=pdf-body#2-chloro-6-phenoxybenzonitrile-structure-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3031994?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

intermediate known as a Meisenheimer complex.[2][3][4][5] The negative charge is delocalized
across the aromatic system and, crucially, onto the oxygen atom of the nitrile group, which
provides substantial stabilization. The subsequent loss of a chloride ion restores the aromaticity
of the ring, yielding the final product.

Due to the symmetrical nature of the starting material, the initial substitution can occur at either
the C2 or C6 position. A second substitution to replace the remaining chlorine is possible but
would require more forcing conditions due to the reduced activation of the ring after the first
substitution.

Caption: Proposed SrAr mechanism for the synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness, with checkpoints for reaction monitoring. The
synthesis of a related compound, 2-chloro-6-mercaptobenzonitrile, follows a similar pathway,
validating this general approach.[6]

Materials:

2,6-Dichlorobenzonitrile (1.0 eq)

Phenol (1.1 eq)

Potassium Carbonate (K2COs), anhydrous (1.5 eq)

N,N-Dimethylformamide (DMF), anhydrous
Procedure:

o Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser,
and nitrogen inlet, combine 2,6-dichlorobenzonitrile, phenol, and potassium carbonate in
anhydrous DMF.

 Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to establish an inert
atmosphere, which is crucial to prevent side reactions involving moisture and oxygen.
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Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The choice of
temperature is a balance: it must be high enough to overcome the activation energy but not
so high as to cause decomposition or significant side-product formation.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC). The disappearance of the 2,6-dichlorobenzonitrile spot/peak
indicates the reaction is nearing completion. This typically takes 4-8 hours.

Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of
cold water. This will precipitate the organic product while dissolving the inorganic salts
(K2COs3, KCI).

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to
remove residual DMF and salts.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water
or isopropanol) to obtain the pure 2-Chloro-6-phenoxybenzonitrile. The purity should be
verified by melting point determination and spectroscopic analysis.

Structural Elucidation: Predicted Spectroscopic
Signature

While a published experimental spectrum was not available at the time of this writing, the
structure of 2-Chloro-6-phenoxybenzonitrile allows for a robust prediction of its *H and 13C
NMR spectra. These predictions are invaluable for researchers to confirm the identity of their
synthesized material.

Predicted *H NMR Spectrum

The molecule has low symmetry, meaning most protons will be chemically distinct.
» Aromatic Protons (8H): We expect a series of complex multiplets between ~6.8 and 7.6 ppm.

o The three protons on the benzonitrile ring will likely appear as a triplet and two doublets
(or doublets of doublets), characteristic of a 1,2,3-trisubstituted benzene ring.
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o The five protons of the phenoxy group will show signals typical of a monosubstituted
benzene ring, likely a triplet for the para-proton and two multiplets for the ortho- and meta-
protons.

Predicted **C NMR Spectrum

Due to the lack of symmetry, all 13 carbon atoms are expected to be unique, giving rise to 13
distinct signals.[7][8]

 Nitrile Carbon (-C=N): This carbon is deshielded and will appear as a singlet around 115-120
ppm.

e Quaternary Carbons (4): The four carbons with no attached protons (C-Cl, C-O on the
benzonitrile ring; C-ipso on the phenoxy ring; and C-CN) will appear as low-intensity singlets.
The ether-linked carbons (C-O) will be significantly downfield, likely in the 150-160 ppm
range. The C-ClI carbon will be in the 130-140 ppm range.

e Aromatic CH Carbons (8): The remaining eight carbons with attached protons will appear as
higher-intensity signals in the typical aromatic region of 115-135 ppm.

Reactivity and Potential Applications in Drug
Development

Substituted benzonitriles are valuable building blocks in medicinal chemistry and agrochemical
synthesis.[9] 2-Chloro-6-fluorobenzonitrile, a closely related analogue, is an intermediate in the
synthesis of pharmaceuticals and agrochemicals.[10]

Based on its structure, 2-Chloro-6-phenoxybenzonitrile can serve as a versatile intermediate:

 Nitrile Group Conversion: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or
reduced to an amine, opening pathways to a wide array of other functional groups and
molecular scaffolds.

o Further Substitution: The remaining chlorine atom can potentially be substituted by another
nucleophile under more forcing conditions, allowing for the creation of complex, differentially
substituted aromatic cores.
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This compound is a prime candidate for use as a scaffold in the development of novel kinase
inhibitors, herbicides, or other biologically active molecules.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Chloro-6-phenoxybenzonitrile is not
widely available. Therefore, hazard assessment must be based on structurally similar
compounds, such as 2-chlorobenzonitrile and other halogenated aromatic nitriles.[11]

Anticipated Hazards:

o Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
e [rritation: Expected to cause skin and serious eye irritation.[11]
Recommended Precautions:

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant
gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

» Handling: Avoid creating dust. Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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